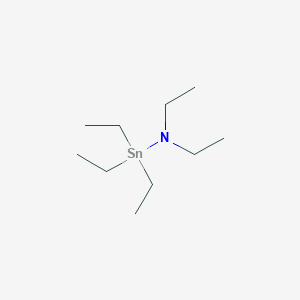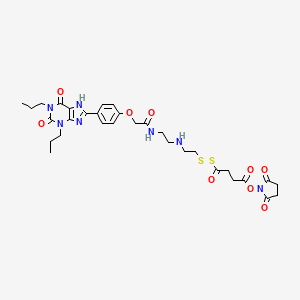![molecular formula C28H27NO5 B14753653 3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole nucleus, which is a significant heterocyclic system in natural products and drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or nitro groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoroindole: An indole derivative with a fluorine atom, used in antiviral research.
Uniqueness
3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzoyl and ethoxy groups differentiate it from other indole derivatives, providing unique properties for research and therapeutic applications .
Propiedades
Fórmula molecular |
C28H27NO5 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
3-[4-[2-(5-benzoylindol-1-yl)ethoxy]phenyl]-2-ethoxypropanoic acid |
InChI |
InChI=1S/C28H27NO5/c1-2-33-26(28(31)32)18-20-8-11-24(12-9-20)34-17-16-29-15-14-22-19-23(10-13-25(22)29)27(30)21-6-4-3-5-7-21/h3-15,19,26H,2,16-18H2,1H3,(H,31,32) |
Clave InChI |
RJPNGWFSTOELES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC=C(C=C1)OCCN2C=CC3=C2C=CC(=C3)C(=O)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
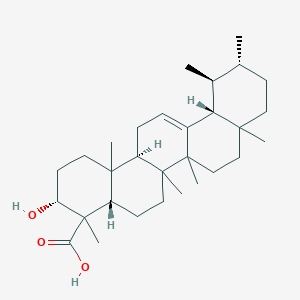
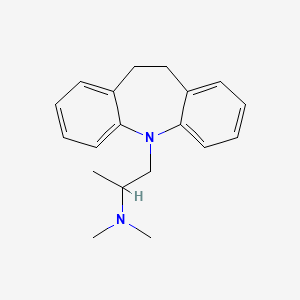
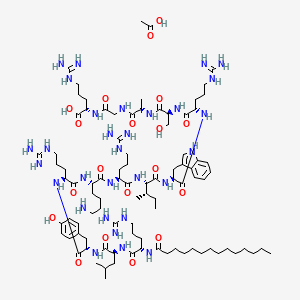
![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
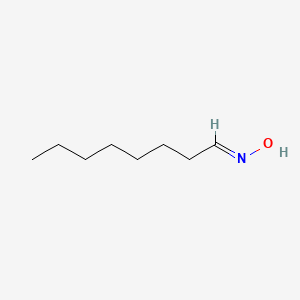
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

